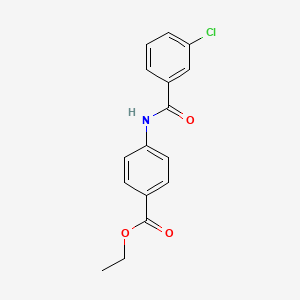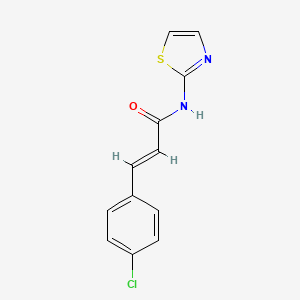
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide typically involves multiple steps, starting from fluorene-2,7-disulfonyl dichloride . The synthetic route includes nitration, oxidation, and sulfonation reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to further oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide has several scientific research applications:
Chemistry: It is used as an electron acceptor in the study of charge transfer complexes and photoconductivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide involves its interaction with molecular targets through its nitro, ketone, and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions, form charge transfer complexes, and interact with biological macromolecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions, biological systems, or material science .
Comparison with Similar Compounds
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide can be compared with other similar compounds, such as:
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-benzylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-(3-methyl-butyl)-amide
These compounds share similar structural features but differ in the nature of the substituents attached to the sulfonic acid groups.
Properties
Molecular Formula |
C27H20N4O9S2 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2-N,7-N-bis(4-methylphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H20N4O9S2/c1-15-3-7-17(8-4-15)28-41(37,38)19-11-21-25(23(13-19)30(33)34)26-22(27(21)32)12-20(14-24(26)31(35)36)42(39,40)29-18-9-5-16(2)6-10-18/h3-14,28-29H,1-2H3 |
InChI Key |
HONYXPWWLPJXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)
![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11699472.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)
![(5E)-1-(3-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11699498.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11699500.png)
![4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11699501.png)
![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)
